

Application Notes and Protocols for Odiparcil Dose-Response Studies

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Compound of Interest		
Compound Name:	Odiparcil	
Cat. No.:	B1677181	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

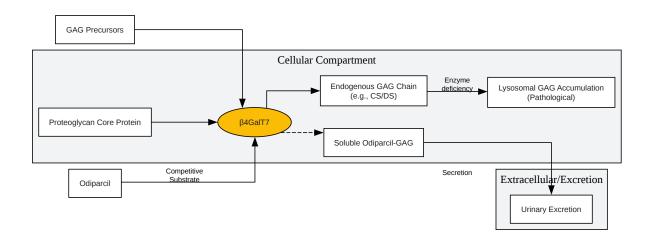
Odiparcil is an orally available small-molecule drug candidate developed for the treatment of mucopolysaccharidoses (MPS), a group of rare lysosomal storage disorders.[1][2] These disorders are characterized by the accumulation of glycosaminoglycans (GAGs) within cells due to deficient enzymatic activity.[2][3] **Odiparcil** acts as a competitive substrate for galactosyltransferase I (β4GalT7), an enzyme involved in GAG biosynthesis.[4][5] This diverts the synthesis of GAGs, such as chondroitin sulfate (CS) and dermatan sulfate (DS), towards the formation of soluble, **odiparcil**-linked GAGs that can be readily excreted in the urine.[1][6] [7] This mechanism of action reduces the intracellular accumulation of GAGs, thereby alleviating the cellular pathology of MPS.[7][8]

These application notes provide detailed protocols for conducting in vitro and in vivo doseresponse studies to evaluate the efficacy of **odiparcil**.

Signaling Pathway of Odiparcil

The mechanism of action of **odiparcil** is not a classical signaling pathway but rather a metabolic diversion. The following diagram illustrates this process.





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Caption: Mechanism of action of **odiparcil** in diverting GAG synthesis.

Part 1: In Vitro Dose-Response Studies Objective:

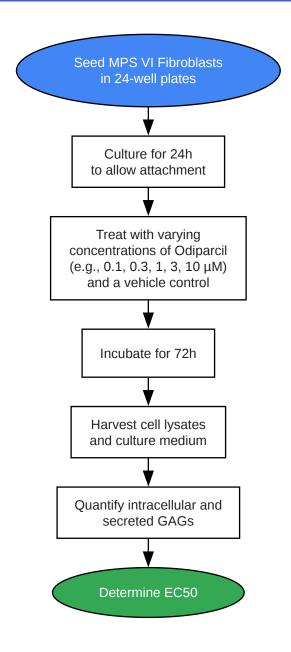
To determine the effective concentration range of **odiparcil** for reducing intracellular GAG accumulation and stimulating the secretion of soluble GAGs in cultured cells.

Experimental Protocol: In Vitro GAG Reduction Assay

1. Cell Culture:

- Human dermal fibroblasts from MPS VI patients (or other relevant MPS types) and normal human dermal fibroblasts (as a control) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
- 2. Experimental Workflow:





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Caption: Workflow for in vitro dose-response evaluation of **odiparcil**.

3. Odiparcil Treatment:

- Prepare a stock solution of **odiparcil** in a suitable solvent (e.g., DMSO).
- On the day of the experiment, dilute the stock solution in a culture medium to achieve final concentrations ranging from 0.1 μ M to 100 μ M. A vehicle control (medium with the solvent) should be included.

Methodological & Application





 Replace the culture medium of the cells with the medium containing the different concentrations of odiparcil.

4. GAG Quantification:

- Intracellular GAGs:
 - After the treatment period, wash the cells with phosphate-buffered saline (PBS).
 - Lyse the cells using a suitable lysis buffer.
 - Quantify the amount of sulfated GAGs in the cell lysates using a dimethylmethylene blue (DMMB) colorimetric assay.
- Secreted GAGs:
 - Collect the culture medium from each well.
 - o Centrifuge to remove any cellular debris.
 - Quantify the amount of sulfated GAGs in the supernatant using the DMMB assay.

5. Data Presentation:

Odiparcil Conc. (µM)	Intracellular GAGs (µg/mg protein)	Secreted GAGs (µg/mL)
0 (Vehicle)		
0.1	_	
0.3		
1	_	
3		
10	_	
30	_	
100	_	

6. Data Analysis:



- Normalize the intracellular GAG levels to the total protein concentration of the cell lysate.
- Plot the percentage reduction in intracellular GAGs and the increase in secreted GAGs against the logarithm of the odiparcil concentration.
- Calculate the EC50 value for the reduction of intracellular GAGs. An EC50 in the range of 1
 μM has been previously reported for MPS VI fibroblasts.[7][8]

Part 2: In Vivo Dose-Response Studies Objective:

To evaluate the dose-dependent effects of orally administered **odiparcil** on urinary GAG excretion and tissue GAG accumulation in a relevant animal model of MPS.

Experimental Protocol: In Vivo Efficacy Study

- 1. Animal Model:
- Use an appropriate animal model, such as the Arylsulfatase B deficient (Arsb-) mouse model for MPS VI.[6][8]
- Age- and sex-matched wild-type mice should be used as controls.
- 2. Experimental Design:

Caption: Logical relationship of the in vivo study design.

- 3. **Odiparcil** Administration:
- Administer odiparcil daily via oral gavage at three different dose levels (e.g., 10, 30, and 100 mg/kg/day).
- The control groups (wild-type and MPS model) will receive the vehicle.
- The treatment duration should be sufficient to observe significant changes in GAG levels (e.g., 3-6 months).[8][9]
- 4. Sample Collection and Analysis:



- Urine Collection: Collect urine from individual mice at regular intervals (e.g., weekly) and quantify the total sulfated GAGs using the DMMB assay. A dose-dependent increase in urinary GAGs is expected.[1][8]
- Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, spleen, heart, cornea).
- Tissue GAG Quantification: Homogenize the tissues and quantify the sulfated GAG content.
- Histopathology: Process tissues for histological analysis to assess the reduction in cellular vacuolation and GAG storage.

5. Data Presentation:

Table 1: Dose-Dependent Effect of Odiparcil on Urinary GAG Excretion

Treatment Group	Week 1 (µg GAG/24h)	Week 4 (μg GAG/24h)	Week 8 (µg GAG/24h)	Week 12 (μg GAG/24h)
Wild-Type + Vehicle				
MPS Model + Vehicle				
MPS + Odiparcil (Low Dose)	_			
MPS + Odiparcil (Mid Dose)	_			
MPS + Odiparcil (High Dose)	_			

Table 2: Dose-Dependent Effect of **Odiparcil** on Tissue GAG Accumulation



Treatment Group	Liver GAG (μg/g tissue)	Kidney GAG (µg/g tissue)	Spleen GAG (µg/g tissue)	Heart GAG (µg/g tissue)
Wild-Type + Vehicle				
MPS Model + Vehicle				
MPS + Odiparcil (Low Dose)	•			
MPS + Odiparcil (Mid Dose)	•			
MPS + Odiparcil (High Dose)				

6. Data Analysis:

- Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
- Determine the dose-response relationship for the reduction of tissue GAGs and the increase in urinary GAGs.

Clinical Dose-Response Considerations

Phase IIa clinical trials in adult MPS VI patients have evaluated **odiparcil** at doses of 250 mg and 500 mg twice daily.[1][10] These studies have shown a dose-dependent increase in urinary GAG levels and a favorable safety profile.[1][6] Future studies, particularly in pediatric populations, will be crucial for refining the optimal therapeutic dose.[2]

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and research goals. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.



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